Cas no 2034504-01-1 (methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate)
![methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2034504-01-1x500.png)
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
-
- GVZVOTYWCGODPF-UHFFFAOYSA-N
- methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate
-
- インチ: 1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17)
- InChIKey: GVZVOTYWCGODPF-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)NCC1CCN(C2C=CN=CC=2)CC1
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-3972-30mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-5μmol |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-10μmol |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-4mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-5mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-15mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-3mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-40mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-2mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-3972-20mg |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate |
2034504-01-1 | 20mg |
$99.0 | 2023-09-09 |
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamateに関する追加情報
Introduction to Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate (CAS No. 2034504-01-1)
Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate, identified by its CAS number 2034504-01-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in drug discovery and development. The structural features of this molecule, particularly the presence of a pyridine ring and a piperidine moiety, contribute to its unique chemical and pharmacological properties.
The compound's molecular structure is characterized by a carbamate functional group attached to a methyl-substituted piperidine ring, which is further linked to a pyridine ring at the 1-position. This arrangement creates a diverse array of possible interactions with biological targets, including enzymes and receptors. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, plays a crucial role in modulating the compound's binding affinity and selectivity.
In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate has emerged as a promising candidate in this area due to its structural similarity to known pharmacologically active compounds. Studies have indicated that this compound may interact with specific neurotransmitter systems, potentially making it effective in treating conditions such as depression, anxiety, and cognitive disorders.
One of the most compelling aspects of Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate is its potential for further chemical modification. The presence of multiple reactive sites on the molecule allows for the synthesis of derivatives with enhanced pharmacological properties. Researchers have explored various strategies to optimize the compound's efficacy and reduce potential side effects. These include modifications to the pyridine ring, such as substitution with different functional groups, which can influence the compound's solubility, metabolic stability, and target interaction.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These studies have provided valuable insights into the compound's binding mechanism and have guided the design of more effective derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the reliance on empirical screening methods.
The synthesis of Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1-(pyridin-4-yl)piperidine, which is then coupled with methyl carbamate derivatives under controlled conditions. Recent innovations in synthetic methodologies have improved the efficiency and scalability of these reactions, making it feasible to produce larger quantities of the compound for both research and commercial purposes.
Preclinical studies have demonstrated promising results regarding the safety and efficacy of Methyl N-{[1-(pyridin-4-yl)piperidin-4-yl)methyl}carbamate in animal models. These studies have focused on evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown favorable bioavailability and moderate metabolic stability, suggesting that it could be suitable for therapeutic use if further optimized.
One area of active research is exploring the potential applications of Methyl N-{[1-(pyridin-4-yl)piperidin-4-yll)methyl}carbamate in combination therapies. By pairing this compound with other drugs that target different aspects of a disease pathway, researchers aim to achieve synergistic effects that enhance treatment outcomes. Such combination approaches are particularly relevant in complex conditions like chronic pain or neurodegenerative diseases, where multiple mechanisms are involved.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established, ensuring that only safe and effective agents reach the market. Methyl N-{[1-(pyridin-4-yll)piperidin]-methyl}carbamate is currently undergoing evaluation by regulatory agencies to assess its suitability for clinical trials. This process involves submitting comprehensive data on its chemical properties, preclinical safety studies, and proposed clinical trial protocols.
In conclusion, Methyl N-{[1-(pyridin-4-yl)piperidine-4-yl)methyl}carbamate (CAS No. 2034504-01-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one hold great promise for addressing unmet medical needs.
2034504-01-1 (methyl N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}carbamate) 関連製品
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 2460739-83-5(methyl (2R)-2-aminohex-5-ynoate hydrochloride)
- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)
- 2101196-38-5(4-amino-1-cyclopentyl-1H-pyrazole-5-carboxamide)
- 54151-35-8(1-Dipropylamino-2-propanone)
- 469-32-9(Hamamelitannin)
- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)



